Phosphonotrithioic acid, methyl-, dipropyl ester
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Overview
Description
Phosphonotrithioic acid, methyl-, dipropyl ester is an organophosphorus compound with the molecular formula
C7H17O2PS3
. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonotrithioic acid, methyl-, dipropyl ester can be synthesized through several methods. One common approach involves the reaction of methylphosphonothioic dichloride with propyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phosphonotrithioic acid, methyl-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonotrithioic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphonothioic acid esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonotrithioic acid derivatives, while substitution reactions can produce a variety of substituted phosphonotrithioic esters.
Scientific Research Applications
Phosphonotrithioic acid, methyl-, dipropyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: This compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is employed in the production of pesticides and other agrochemicals due to its ability to inhibit specific biological pathways in pests.
Mechanism of Action
The mechanism by which phosphonotrithioic acid, methyl-, dipropyl ester exerts its effects involves the inhibition of enzymes that contain active site thiol groups. The compound forms a covalent bond with the thiol group, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.
Comparison with Similar Compounds
Similar Compounds
- Phosphonothioic acid, methyl-, dipropyl ester
- Phosphonodithioic acid, methyl-, dipropyl ester
- Phosphonotrithioic acid, ethyl-, dipropyl ester
Uniqueness
Phosphonotrithioic acid, methyl-, dipropyl ester is unique due to its specific ester groups and the presence of three sulfur atoms, which confer distinct chemical properties compared to similar compounds. These properties include higher reactivity in oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
996-05-4 |
---|---|
Molecular Formula |
C7H17PS3 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
methyl-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS3/c1-4-6-10-8(3,9)11-7-5-2/h4-7H2,1-3H3 |
InChI Key |
ZDUNRJQMFZIUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(C)SCCC |
Origin of Product |
United States |
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